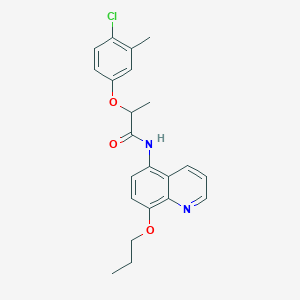![molecular formula C24H24N6O B11328226 4-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline](/img/structure/B11328226.png)
4-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Vorbereitungsmethoden
The synthesis of 4-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline involves multiple steps, typically starting with the preparation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters can be used to form the triazole ring . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like cuprous oxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, antimicrobial, and antiviral agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context . For example, in cancer treatment, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline include other triazolo[1,5-c]pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications
Eigenschaften
Molekularformel |
C24H24N6O |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
4-[10-(3-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H24N6O/c1-15-16(2)30(19-7-6-8-20(13-19)31-5)23-21(15)24-26-22(27-29(24)14-25-23)17-9-11-18(12-10-17)28(3)4/h6-14H,1-5H3 |
InChI-Schlüssel |
ORQGNQXVKBSYOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)N(C)C)C5=CC(=CC=C5)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate](/img/structure/B11328145.png)
![4-[(4-fluorobenzyl)sulfanyl]-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11328151.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B11328161.png)
![Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11328167.png)
![2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine](/img/structure/B11328172.png)
![3-[3-(1H-imidazol-1-yl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11328180.png)
![N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B11328183.png)
![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B11328188.png)
![3-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide](/img/structure/B11328200.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11328205.png)
![3-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11328207.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide](/img/structure/B11328210.png)

